![molecular formula C10H11N3S B1482232 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2097945-51-0](/img/structure/B1482232.png)
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation . A specific synthesis method would depend on the exact structure and functional groups present in the compound.Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be analyzed using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT . These methods can help understand the photophysical properties of the synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be complex and varied, depending on the specific compound and conditions. For instance, thiophene derivatives can undergo reactions such as condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be analyzed using various techniques. For instance, the photophysical properties of a synthesized hybrid molecule were studied revealing a binding constant and limit of detection for Fe 3+ ions .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the one , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes them valuable in industries that deal with metal surfaces, such as the automotive and aerospace industries.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them useful in the development of electronic devices, such as transistors and diodes.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various applications, including display technology for televisions and smartphones.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Antiviral Activities
Pyrrolopyrazine derivatives, which include the compound , have shown antiviral activities . For example, pyrazine carboxamide analogs like T-705 and T-1105 are innovative broad-spectrum viral polymerase inhibitors against various RNA viruses .
Kinase Inhibitory Activities
Pyrrolopyrazine derivatives have shown activity on kinase inhibition . Kinase inhibitors are drugs that inhibit the activity of kinases, enzymes that play a key role in the complex cellular processes that lead to cancer.
Fluorescent Probes
These heterocycles have been used as fluorescent probes . Fluorescent probes are used in various fields, including biology and medicine, for imaging and sensing applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazine derivatives, have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that the dipyrrolopyrazine scaffold, which is part of the structure of this compound, comprises an electron-accepting core flanked by two thiophene moieties . This suggests that the compound might interact with its targets through electron transfer processes.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the pi3k/akt/mtor pathway, which plays a crucial role in cell survival and proliferation .
Pharmacokinetics
The thermal properties of similar compounds reveal that they are thermally stable up to 300 °c , which might influence their bioavailability and stability in the body.
Result of Action
Similar compounds have shown significant inhibitory effects on the pi3k/akt/mtor pathway , suggesting potential anti-cancer activity.
Action Environment
The thermal stability of similar compounds suggests that they might be resistant to degradation under various environmental conditions.
Future Directions
properties
IUPAC Name |
2-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-4-14-7-8(1)10-5-9-6-11-2-3-13(9)12-10/h1,4-5,7,11H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJAEWKBBRUOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CSC=C3)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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